![molecular formula C11H14N2O5S B12715877 Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester CAS No. 81865-29-4](/img/structure/B12715877.png)
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester
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Overview
Description
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is a chemical compound with a complex structure that includes a carbamate group, an acetyl group, a sulfonyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with ethyl carbamate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [(4-aminophenyl)sulfonyl]-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, sulfanilyl-, methyl ester: Another similar compound with a sulfanilyl group and a methyl ester group.
Uniqueness
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Biological Activity
Carbamic acid, acetyl((4-aminophenyl)sulfonyl)-, ethyl ester, commonly referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on its pharmacological properties, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H14N2O4S
- Molecular Weight : 270.31 g/mol
This structure includes a carbamic acid moiety linked to an acetyl group and a sulfonamide functional group, which may contribute to its biological properties.
1. Anticancer Activity
Research has indicated that carbamate derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to carbamic acid derivatives showed IC50 values ranging from 0.2 to 1.7 μM against various human cancer cell lines, including MCF-7 and A549 cells . The most potent derivative displayed an IC50 value of 3.0 μM, indicating strong antiproliferative activity.
2. Enzyme Inhibition
Carbamic acid derivatives have been evaluated for their inhibitory effects on various enzymes. For instance, some studies have reported that these compounds can serve as effective inhibitors of acetylcholinesterase (AChE), with IC50 values comparable to standard inhibitors like donepezil . The inhibition mechanism often involves non-competitive pathways, suggesting potential applications in treating neurodegenerative diseases.
3. Toxicity Profiles
Toxicological evaluations have revealed significant adverse effects associated with high doses of carbamate compounds. In animal studies, doses above 165 mg/kg bw/day resulted in severe toxicity, including leukopenia and organ damage (e.g., nephropathy and cardiomyopathy) in rodents . These findings highlight the necessity for careful dose management in therapeutic applications.
Case Study 1: Clinical Trials in Cancer Patients
In clinical settings, carbamic acid derivatives were administered to patients with leukemia at doses ranging from 1 to 6 g/day over extended periods. Common side effects included nausea and leukopenia, suggesting a need for monitoring blood parameters during treatment .
Case Study 2: Animal Studies on Toxicity
A series of studies conducted on B6C3F1 mice demonstrated that administration of the compound in drinking water at various concentrations led to significant toxic effects at higher doses (1100 ppm and above). Notably, severe lung inflammation and lymphoid depletion were observed alongside increased mortality rates at the highest concentrations .
Summary of Biological Activity
Activity Type | Observations | IC50/LD50 Values |
---|---|---|
Anticancer | Significant inhibition against cancer cell lines | IC50: 0.2 - 3.0 μM |
Enzyme Inhibition | Effective AChE inhibitor | Comparable to donepezil |
Toxicity | Severe adverse effects at high doses | LD50 > 165 mg/kg bw/day |
Properties
CAS No. |
81865-29-4 |
---|---|
Molecular Formula |
C11H14N2O5S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
ethyl N-acetyl-N-(4-aminophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(15)13(8(2)14)19(16,17)10-6-4-9(12)5-7-10/h4-7H,3,12H2,1-2H3 |
InChI Key |
HEAZVUMSMYMIRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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